1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] is a complex organic compound with the molecular formula C25H38N2O4 and a molecular weight of 430.58 . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] involves multiple steps, typically starting with the reaction of methylene bis(4,1-phenyleneoxy) with isopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency . The process involves stringent quality control measures to monitor the reaction parameters and product specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] involves its interaction with specific molecular targets and pathways. The compound is known to modulate adrenergic receptors, influencing neurotransmission and signal transduction pathways . This modulation can lead to various physiological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol Fumarate: A beta-blocker used in the treatment of cardiovascular diseases.
1,1’-[Oxybis(methylene-4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol]: A structurally similar compound with similar applications.
Uniqueness
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] is unique due to its specific molecular structure, which allows it to interact with adrenergic receptors in a distinct manner . This unique interaction profile makes it valuable in research and potential therapeutic applications .
Properties
CAS No. |
1225195-70-9 |
---|---|
Molecular Formula |
C25H38N2O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C25H38N2O4/c1-18(2)26-14-22(28)16-30-24-9-5-20(6-10-24)13-21-7-11-25(12-8-21)31-17-23(29)15-27-19(3)4/h5-12,18-19,22-23,26-29H,13-17H2,1-4H3 |
InChI Key |
MNVJIHMQUQYNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.